molecular formula C15H11ClN2O2S B3011224 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 33757-64-1

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B3011224
CAS No.: 33757-64-1
M. Wt: 318.78
InChI Key: JZSQETNTOFPAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that belongs to the class of quinoline-sulfonamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the acylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has been extensively studied for its antimicrobial properties. It has shown excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These properties make it a potential candidate for the development of new antimicrobial agents.

In addition to its antimicrobial applications, this compound has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to form metal complexes also opens up possibilities for its use in coordination chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
  • N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex

Uniqueness

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide stands out due to its strong antimicrobial properties and its ability to form stable complexes with various metal ions.

Biological Activity

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a quinoline moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10ClNO2S\text{C}_13\text{H}_10\text{ClN}\text{O}_2\text{S}

This structure features a chloro substituent on the benzene ring and a sulfonamide functional group, which enhances its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoline ring system facilitates binding to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects such as:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of pathogens.
  • Anticancer Effects : It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description IC50 Values
AntibacterialEffective against Gram-positive and Gram-negative bacteriaVaries by strain
AnticancerInduces apoptosis in cancer cell lines such as MCF-7 and HeLaIC50 ~ 5 µM
Anti-fibrillizationPrevents fibril formation in proteins like α-synucleinIC50 ~ 10 µM
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathwaysVaries by target

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various sulfonamide derivatives, this compound demonstrated potent cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential. The apoptotic potential was assessed using flow cytometry, revealing an increase in early apoptotic cells after treatment.

Case Study 2: Antimicrobial Efficacy

Research has indicated that this compound exhibits broad-spectrum antimicrobial activity. It was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 3: Anti-fibrillization Effects

A recent study highlighted the anti-fibrillization effects of sulfonamide derivatives on α-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's. The findings indicated that this compound significantly reduced fibril formation, suggesting its potential role in treating amyloid-related disorders .

Properties

IUPAC Name

4-chloro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQETNTOFPAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chlorobenzenesulfonyl chloride (300 mg, 1.38 mmol) was added to a stirred solution of 8-aminoquinoline (200 mg, 1.38 mmol) in pyridine (2 ml). DMAP (cat.) was added and the reaction was stirred at room temperature for 4 h. After no further progress of the reaction was observed (monitored by TLC and LCMS), water was added and the mixture was extracted with DCM. The organic phase was washed with a sat. KHSO4 solution, dried (Na2SO4) and concentrated in vacuo. The crude residue was triturated with n-hexane to give the title compound (270 mg, 61%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.